7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one
Description
7-((tert-Butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one is a derivative of 2,3-dihydro-1H-inden-1-one (indanone) functionalized with a tert-butyldimethylsilyl (TBS) ether group at the 7-position. The TBS group is a robust protecting group for hydroxyl moieties, widely employed in organic synthesis to enhance stability and control reactivity during multi-step transformations. This compound serves as a critical intermediate in the synthesis of complex molecules, leveraging the TBS group’s resistance to acidic, basic, and oxidative conditions. Its structural features include a bicyclic indanone core and a bulky silyl ether substituent, which influence both physicochemical properties and synthetic utility.
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-13-8-6-7-11-9-10-12(16)14(11)13/h6-8H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWABKRZEHGTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under mild acidic or fluoride conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.
Scientific Research Applications
Chemistry: The compound is widely used as a protecting group in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures .
Biology and Medicine: In biological research, it is used to modify molecules for studying enzyme interactions and metabolic pathways. Its stability makes it suitable for use in drug development and medicinal chemistry.
Industry: In the industrial sector, it is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group helps in the selective functionalization of target molecules .
Mechanism of Action
The mechanism of action of 7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at this site. This protection is crucial during multi-step synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2,3-dihydro-1H-inden-1-one scaffold is versatile, with modifications at different positions (4-, 5-, 6-, or 7-) and substituents (methoxy, silyl ethers, benzylidenes, halogens) leading to diverse applications. Below is a comparative analysis of key analogs:
Key Comparative Analysis
Substituent Position
- 7-Position Derivatives: The TBS-protected compound (7-position) and its methoxy analog () exhibit contrasting stability. The TBS group’s steric bulk and silicon-oxygen bond strength render it inert under conditions where methoxy groups degrade (e.g., strong acids/bases). Position 7 substituents influence electronic effects on the indanone ring.
- 6-Position Derivatives: 6-Methoxy-2,3-dihydro-1H-inden-1-one () is a precursor for dihydroisoquinolin derivatives, highlighting how positional isomerism directs downstream applications.
Substituent Type
Silyl Ethers vs. Methoxy Groups :
- TBS ethers (e.g., the target compound) offer superior stability compared to methoxy groups, which are prone to cleavage under acidic conditions (e.g., AlCl3-mediated demethylation in ). This makes TBS more suitable for multi-step syntheses.
- Methoxy derivatives (e.g., 7-methoxy analog in ) are smaller, improving solubility but limiting use in harsh reaction conditions.
- Benzylidene Derivatives: Compounds like DDI () and 7w () feature conjugated benzylidene groups that enable π-π interactions, crucial for bioactivity (e.g., Topoisomerase II inhibition). In contrast, the TBS compound’s non-planar substituent prioritizes synthetic utility over direct pharmacological effects.
Halogenated Derivatives :
- 5-Chloro-2,3-dihydro-1H-inden-1-one () introduces a halogen for further functionalization (e.g., cross-coupling), whereas the TBS group blocks reactivity at the 7-position.
Biological Activity
7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one, also known by its CAS Number 119229-09-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 262.42 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group which enhances its stability and solubility in organic solvents.
Research indicates that the TBDMS group significantly influences the compound's pharmacological properties. The presence of this group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets. This modification is crucial for the compound's application in drug design and development.
Anticancer Properties
One prominent area of research involves the anticancer activity of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that the compound exhibited cytotoxic effects against A549 lung cancer cells with an IC50 value indicative of significant potency.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 5.5 | Cytotoxicity observed |
| MCF-7 | 7.2 | Moderate inhibition |
| HeLa | 6.8 | Significant reduction |
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells.
Clinical Trials
A phase I clinical trial evaluated the safety and pharmacokinetics of related compounds (e.g., AR-67), which share structural similarities with this compound. The trial reported dose-limiting toxicities including neutropenia and thrombocytopenia, highlighting the need for careful dosage management in future studies .
Comparative Analysis
In comparison with other compounds featuring similar silyl ether modifications, this compound showed superior stability and solubility profiles. These attributes are essential for applications in drug formulation and delivery systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to 2,3-dihydro-1H-inden-1-one derivatives?
- Methodological Answer : The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. Anhydrous conditions (e.g., DMF or DCM) are critical to prevent hydrolysis. For example, silylation of hydroxyl groups in similar indenone structures requires 24-hour reaction times at room temperature, followed by purification via silica gel chromatography . Stability of the TBDMS group under acidic or basic conditions should be validated using TLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing the TBDMS-protected indenone core?
- Methodological Answer :
- 1H/13C NMR : The TBDMS group appears as a singlet at ~0.1–0.3 ppm (1H) and 18–25 ppm (13C). The ketone carbonyl resonates at ~200–210 ppm in 13C NMR.
- IR Spectroscopy : The carbonyl (C=O) stretch is observed at ~1700 cm⁻¹, while the silyl ether (Si-O-C) shows a peak near 1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments indicative of TBDMS loss (e.g., m/z corresponding to [M – C₆H₁₃Si]⁺) .
Advanced Research Questions
Q. How does the TBDMS group influence the stereochemical outcome of nucleophilic additions to the indenone ketone?
- Methodological Answer : The bulky TBDMS group adjacent to the ketone can sterically hinder nucleophilic attack, leading to preferential formation of the less sterically encumbered diastereomer. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, while experimental validation via NOESY NMR or X-ray crystallography confirms stereoselectivity. For example, Grignard additions to similar silyl-protected ketones show >80% selectivity for the anti-diastereomer .
Q. How can researchers resolve contradictory data on the oxidative stability of TBDMS-protected indenones?
- Methodological Answer : Discrepancies in oxidative stability (e.g., variable yields in chromium trioxide vs. Swern oxidations) may arise from trace moisture or competing side reactions. Systematic studies should:
- Compare oxidizing agents (e.g., CrO₃, KMnO₄, TPAP) under rigorously anhydrous conditions.
- Monitor reaction progress using in-situ IR or GC-MS to detect intermediates (e.g., over-oxidation to carboxylic acids).
- Employ scavengers (e.g., molecular sieves) to mitigate hydrolysis .
Q. What computational strategies predict the reactivity of the TBDMS-protected indenone in photochemical reactions?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations can model excited-state behavior, identifying reactive sites (e.g., α,β-unsaturated ketone moieties). Solvent effects (e.g., acetonitrile vs. toluene) are incorporated via polarizable continuum models (PCM). Experimental validation using UV-Vis spectroscopy and quantum yield measurements aligns computed λmax with observed absorption bands .
Experimental Design and Data Analysis
Q. How to optimize the regioselectivity of electrophilic aromatic substitution (EAS) on TBDMS-protected indenones?
- Methodological Answer :
- Directing Effects : The electron-donating TBDMS group meta-directs EAS. Nitration or halogenation reactions should be performed at low temperatures (–10°C) to minimize over-substitution.
- Competitive Experiments : Compare product ratios (e.g., para vs. meta substitution) using HPLC or 1H NMR integration.
- Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures to isolate intermediates .
Q. What are the limitations in extrapolating small-scale synthetic results to gram-scale preparations?
- Methodological Answer : Scaling up TBDMS-protected indenone synthesis introduces challenges such as exothermic side reactions (e.g., silyl group migration) and inefficient heat dissipation. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
